molecular formula C12H24O B105986 trans-2-Dodecen-1-ol CAS No. 69064-37-5

trans-2-Dodecen-1-ol

Cat. No. B105986
CAS RN: 69064-37-5
M. Wt: 184.32 g/mol
InChI Key: MLRYPOCSLBIUHY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Dodecen-1-ol is a monounsaturated compound that has been identified as a sex attractant for certain moth species, such as the codling moth, Laspeyresia pomonella. The compound's structure includes two double bonds whose location and configuration are crucial for its biological activity, as determined by electroantennogram techniques .

Synthesis Analysis

The synthesis of related compounds to trans-2-Dodecen-1-ol has been explored in various studies. For instance, a convenient preparation method for trans-1-chloroalkenes from trans-dichloroethylene has been developed, which involves treatment with Grignard reagents. This method has been applied to synthesize sex pheromones like (7E, 9Z)-dodecadien-1-yl acetate . Additionally, dodeca-2,3-dien-1-ol, a related compound, was synthesized through the reductive elimination of a tetrahydropyran-2′-yloxy group from a precursor and subsequently oxidized to form an allenic aldehyde, which was then converted to methyl tetradeca-trans-2,4,5-trienoate, an allenic sex pheromone .

Molecular Structure Analysis

The molecular structure of trans-2-Dodecen-1-ol is characterized by its monounsaturated nature with specific double bond configurations. The precise location of these double bonds is essential for the biological activity of the compound, as it influences the antennal responses of insects, particularly male moths, which are attracted to the substance .

Chemical Reactions Analysis

trans-2-Dodecen-1-ol and its related compounds participate in various chemical reactions. For example, the synthesis of trans-1-chloroalkenes from trans-dichloroethylene involves a reaction with Grignard reagents, which is a fundamental step in the preparation of certain pheromones . The oxidation of dodeca-2,3-dien-1-ol to an allenic aldehyde and its subsequent reaction to form an allenic sex pheromone is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-Dodecen-1-ol are not detailed in the provided papers, the related compounds exhibit properties that make them suitable as sex pheromones. These properties include volatility and the ability to elicit strong antennal responses in insects, which are critical for their role in mating behaviors . The identification of trans-2-dodecenal in the defensive secretion of a millipede suggests that similar compounds may also have roles in defense mechanisms in addition to their function as pheromones .

Scientific Research Applications

Insect Attraction and Pheromones

Research has identified trans-2-Dodecen-1-ol as a significant component in the field of entomology, particularly in the context of insect attraction and pheromones. For instance, it has been characterized as a sex attractant for various moth species, such as the codling moth (Laspeyresia pomonella) and the soybean looper (Pseudoplusia includens). These studies utilize methods like electroantennogram techniques and field experiments to establish the compound's efficacy in attracting male moths, indicating its potential application in pest control strategies (Roelofs et al., 1971), (Tumlinson et al., 1972).

Chemical Synthesis and Analysis

Trans-2-Dodecen-1-ol also finds relevance in chemical synthesis and analysis. Studies have examined its role in the catalytic hydration of terminal alkenes to primary alcohols, which is important for industrial applications (Jensen & Trogler, 1986). Additionally, its presence in the defensive secretion of millipedes and its synthesis for analytical purposes have been investigated, suggesting its broader significance in chemical ecology and analytical chemistry (Wheeler et al., 1964).

Microbial Metabolism

Research on microbial metabolism highlights the transformation of trans-2-Dodecen-1-ol by microorganisms. This aspect of research is crucial for understanding the biotransformation processes of organic compounds, which can have implications for environmental science and biotechnology (Kim et al., 2011).

Material Science Applications

In material science, trans-2-Dodecen-1-ol has been studied for its effects on the growth, crystallinity, and surface bonding of nanoparticles. Such studies are essential for the development of new materials with specific properties for technological applications (Bernard et al., 2018).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-dodec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRYPOCSLBIUHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017500
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Dodecen-1-ol

CAS RN

69064-37-5
Record name trans-2-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69064-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dodecen-1-ol, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Dodecen-1-ol
Reactant of Route 2
trans-2-Dodecen-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-Dodecen-1-ol
Reactant of Route 4
trans-2-Dodecen-1-ol
Reactant of Route 5
trans-2-Dodecen-1-ol
Reactant of Route 6
trans-2-Dodecen-1-ol

Citations

For This Compound
110
Citations
C Wang, C Ke, X Wang, C Chi, L Guo, S Luo… - Analytical and …, 2014 - Springer
… , the former exhalations contain significantly higher levels of cyclohexanone, 2,2-dimethyldecane, dodecane, 4-ethyl-1-octyn-3-ol, ethylaniline, cyclooctylmethanol, trans-2-dodecen-1-ol…
Number of citations: 98 link.springer.com
AI Foudah, MH Alqarni, A Alam, MA Salkini… - Saudi Journal of …, 2021 - Elsevier
… Main volatile components of the CEO were fatty alcohol and aldehyde such as 1-decanol (17.85%), decanal (11.04%), and trans-2-Dodecen-1-ol (7.87%) and monoterpene such as …
Number of citations: 22 www.sciencedirect.com
KA Shaheed, NI AlGaraawi, AK Alsultany… - … Series: Earth and …, 2019 - iopscience.iop.org
… : 1,2Benzenedicarboxylic acid ,butyl 2-methylpropyl ester : Octadecanoic acid 1-Pentadecanecarboxylic acid: Kiri stearic acid: Methyl stearate : Oleic acid : Trans-2-Dodecen-1-ol,…
Number of citations: 14 iopscience.iop.org
V Rodríguez-Orozco… - Revista Colombiana …, 2023 - revistas.uptc.edu.co
Eryngium foetidum L. is a biennial herb belonging to the family Apiaceae, which is used extensively as a medicinal plant in most tropical regions. In this research work, the activity of the …
Number of citations: 2 revistas.uptc.edu.co
JO Odiase-Omoighe, BO Agoreyo - Nigerian Journal of Biotechnology, 2022 - ajol.info
… Other identified compounds with unknown functions are Trans-2-Dodecen-1-ol trifluoroacetate, cis-11Hexadecenal, Methyl-18-methylnonadecanoate and Methyl-18-methyl-…
Number of citations: 2 www.ajol.info
R Liu, Z Du, Y Zhang, Y Shi, X Chen, L Lin… - Postharvest Biology and …, 2019 - Elsevier
… -trans-2-dodecen-1-ol and trifluoro nonyl acetate were found at FR stage. The identification of trifluoroacetate-trans-2-dodecen-1-ol … , trifluoroacetate-trans-2-dodecen-1-ol and trifluoro …
Number of citations: 12 www.sciencedirect.com
J Rahman, AM Tareq, MM Hossain, SA Sakib… - Pharmaceuticals, 2020 - mdpi.com
… In the present study, cyclopentadecanone oxime and trans-2-dodecen-1-ol trifluoroacetate showed the highest and lowermost binding affinity against human monoamine oxidase A (…
Number of citations: 60 www.mdpi.com
P Banakar, M Jayaraj - Int. J. Pharm. Sci. Res, 2018 - researchgate.net
… trans-2-Dodecen-1-ol, trifluoroacetate 21 … typhi, Resistant gonorrhea, Joint dislocation, Headache, Hernia, Stimulant and antimalarial 49 trans-2-Dodecen-1-ol, …
Number of citations: 53 www.researchgate.net
AA Ajibola, JA Omoleye… - IOP Conference Series …, 2018 - iopscience.iop.org
The increase in the rate of accumulation of plastic waste (PW) has been of great concern to the world especially in the developing countries due to its non-biodegradable nature and …
Number of citations: 4 iopscience.iop.org
TP Durgawale, CC Khanwelkar… - Asian J Pharm Clin Res, 2018 - researchgate.net
… esters of cyclopropanepentanoic acid, hexanedioic acid, octadecanoic acid besides, phosphoric acid, dibutyl 3-trifluoromethyl-3-pentyl ester, n-nonadecanol, trans-2-dodecen-1-ol, 2-…
Number of citations: 16 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.